molecular formula C20H20N2 B11073037 6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

Cat. No.: B11073037
M. Wt: 288.4 g/mol
InChI Key: NKJZWALEDZRCRK-UHFFFAOYSA-N
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Description

6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a complex organic compound with a unique structure that includes a quinoline core fused with a cycloheptane ring and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization and chromatography are often employed .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is unique due to its fused ring system and the presence of a phenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

InChI

InChI=1S/C20H20N2/c21-19-16-11-6-7-13-18(16)22-20-15(10-4-5-12-17(19)20)14-8-2-1-3-9-14/h1-3,6-9,11,13,15H,4-5,10,12H2,(H2,21,22)

InChI Key

NKJZWALEDZRCRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2C(C1)C4=CC=CC=C4)N

Origin of Product

United States

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